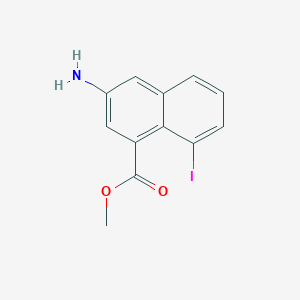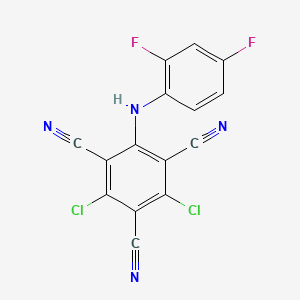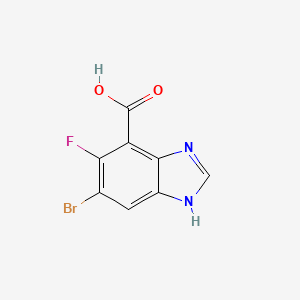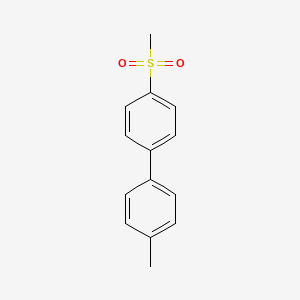
Methyl 3-amino-8-iodo-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-8-iodo-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of an amino group at the 3rd position, an iodine atom at the 8th position, and a methyl ester group at the 1st position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-8-iodo-1-naphthoate typically involves multi-step organic reactions. One common method includes the iodination of a naphthalene derivative followed by the introduction of an amino group and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-amino-8-iodo-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-naphthoates, while reduction can produce deiodinated naphthoates.
科学的研究の応用
Methyl 3-amino-8-iodo-1-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 3-amino-8-iodo-1-naphthoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 3-amino-1-naphthoate: Lacks the iodine atom at the 8th position.
Methyl 8-iodo-1-naphthoate: Lacks the amino group at the 3rd position.
3-Amino-8-iodo-1-naphthoic acid: Contains a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 3-amino-8-iodo-1-naphthoate is unique due to the presence of both the amino and iodine functional groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C12H10INO2 |
|---|---|
分子量 |
327.12 g/mol |
IUPAC名 |
methyl 3-amino-8-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,14H2,1H3 |
InChIキー |
CCHQXWJRCZJVMV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=C1)N)C=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)









